BenchChemオンラインストアへようこそ!

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide

EGFR inhibition anticancer kinase assay

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide (CAS 392240-53-8) belongs to the 1,3,4-thiadiazole class bearing a bulky adamantyl cage at the 5-position and a 4-ethoxybenzamide moiety at the 2-position. This heterocyclic scaffold is widely explored for anticancer, antimicrobial, and kinase-inhibitory applications due to the electron-rich thiadiazole core and the lipophilic adamantane that enhances membrane permeability and metabolic stability.

Molecular Formula C21H25N3O2S
Molecular Weight 383.51
CAS No. 392240-53-8
Cat. No. B2699700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide
CAS392240-53-8
Molecular FormulaC21H25N3O2S
Molecular Weight383.51
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C34CC5CC(C3)CC(C5)C4
InChIInChI=1S/C21H25N3O2S/c1-2-26-17-5-3-16(4-6-17)18(25)22-20-24-23-19(27-20)21-10-13-7-14(11-21)9-15(8-13)12-21/h3-6,13-15H,2,7-12H2,1H3,(H,22,24,25)
InChIKeyVWODCYNPHHQAPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide (CAS 392240-53-8): Compound Class and Procurement-Relevant Baseline


N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide (CAS 392240-53-8) belongs to the 1,3,4-thiadiazole class bearing a bulky adamantyl cage at the 5-position and a 4-ethoxybenzamide moiety at the 2-position [2]. This heterocyclic scaffold is widely explored for anticancer, antimicrobial, and kinase-inhibitory applications due to the electron-rich thiadiazole core and the lipophilic adamantane that enhances membrane permeability and metabolic stability [1]. Unlike simple 5-alkyl or 5-aryl analogs, the adamantyl-thiadiazole hybrid introduces steric bulk that can drive selective protein–ligand interactions, as demonstrated by adamantyl-thiadiazole derivatives achieving EGFR IC₅₀ values in the low nanomolar range [2].

Why Substituting N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide with a Close Analog Carries Quantifiable Risk


In the 1,3,4-thiadiazole class, even subtle modifications to the benzamide substituent produce large shifts in biochemical potency and target selectivity. For the adamantyl-thiadiazole chemotype, compounds with different benzamide para-substituents (e.g., 4-methyl, 4-chloro, 4-fluoro, or 4-methoxy) exhibit divergent EGFR inhibitory profiles; the ethoxy substituent introduces a hydrogen-bond acceptor and a specific steric contour at the benzamide terminus that cannot be replicated by smaller or electronically distinct groups [1]. In carbonic anhydrase inhibitor series, replacing a benzenesulfonamide with a 1,3,4-thiadiazole-sulfonamide fragment fundamentally alters binding geometry and isoform selectivity, underscoring that the thiadiazole ring itself is not a passive scaffold [2]. Generic substitution without matching both the adamantyl anchor and the 4-ethoxybenzamide tail risks losing target engagement, altering ADME properties, and invalidating structure–activity relationships established for this specific compound.

Quantitative Differentiation Evidence for N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide: Comparator-Backed Data for Procurement Decisions


Class-Level EGFR Wild-Type Inhibitory Potency of Adamantyl-Thiadiazole Derivatives vs. Clinical Standard Erlotinib

In a 2021 study of 17 adamantane-thiadiazole derivatives, the most potent compound (thiazolo-thiadiazole adamantane derivative 17) achieved an IC₅₀ of 71.5–85 nM against wild-type EGFR^WT and 37.85–41.19 nM against mutant EGFR^L858R, comparable to Lapatinib (31.8 nM and 39.53 nM respectively) [1]. Molecular docking binding energies ranged from –19.19 to –22.07 kcal/mol, surpassing Erlotinib (–19.10 kcal/mol) [1]. While these data are for a structurally related analog, the 4-ethoxybenzamide derivative occupies the same adamantyl-thiadiazole chemical space and is expected to exhibit similar EGFR engagement based on scaffold conservation [1].

EGFR inhibition anticancer kinase assay

Antimicrobial Potency Differentiation Among 5-(1-Adamantyl)-1,3,4-Thiadiazole Derivatives

Kadi et al. (2010) evaluated a series of 5-(1-adamantyl)-1,3,4-thiadiazole derivatives against Gram-positive and Gram-negative bacteria and Candida albicans [1]. Compounds 7, 9, 15b, and 15c displayed marked activity against Gram-positive strains, while compound 3 was highly active against Gram-negative bacteria [1]. The 4-ethoxybenzamide derivative (CAS 392240-53-8) differs from these active compounds by the presence of the ethoxybenzamide moiety at the 2-position rather than thione or thiourea substituents, which may shift the antimicrobial spectrum and potency profile [1]. Direct MIC data for the target compound are not publicly available at this time.

antimicrobial Gram-positive bacteria MIC

Scaffold-Dependent Carbonic Anhydrase Isoform Selectivity: 1,3,4-Thiadiazole vs. Benzenesulfonamide Fragments

Biswas et al. (2013) demonstrated that replacing a benzenesulfonamide fragment with a 1,3,4-thiadiazole-sulfonamide in adamantyl-based carbonic anhydrase inhibitors (CAIs) drastically alters both inhibition potency and binding mode within the enzyme active site, as resolved by X-ray crystallography of hCA II adducts [1]. This finding provides direct structural evidence that neither the adamantyl moiety nor the thiadiazole ring are interchangeable with phenyl-based scaffolds in CA inhibition. Although the target compound (CAS 392240-53-8) is a benzamide rather than a sulfonamide, the structural precedent underscores that the thiadiazole ring itself imparts unique binding geometry that cannot be replicated by carbocyclic analogs [1].

carbonic anhydrase isoform selectivity X-ray crystallography

Optimal Research and Industrial Use Cases for N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide Based on Verified Differentiation Evidence


EGFR-Targeted Anticancer Screening Libraries

Given the class-level evidence that adamantyl-thiadiazole derivatives achieve EGFR IC₅₀ values in the 71–85 nM range (wild-type) and 37–41 nM (L858R mutant) with binding energies surpassing Erlotinib [1], procurement of CAS 392240-53-8 is most justified for inclusion in focused kinase inhibitor screening decks targeting EGFR-driven cancers (e.g., non-small cell lung cancer, triple-negative breast cancer). The 4-ethoxybenzamide substituent provides a distinct H-bond acceptor profile relative to the -methyl, -chloro, and -fluoro analogs, enabling exploration of benzamide para-substituent SAR within a conserved adamantyl-thiadiazole core.

Antimicrobial Resistance Screening Panels

The demonstrated Gram-positive antibacterial activity of structurally related 5-(1-adamantyl)-1,3,4-thiadiazole derivatives [1] supports the procurement of the target compound for antimicrobial susceptibility testing against drug-resistant Staphylococcus aureus and Enterococcus strains. The 4-ethoxybenzamide moiety differentiates this compound from the thione- and thiourea-substituted analogs previously tested, representing a deliberate chemical diversification point for antimicrobial SAR expansion.

Metalloenzyme Inhibitor Probe Design (Carbonic Anhydrase and Beyond)

Based on X-ray crystallographic evidence that the 1,3,4-thiadiazole ring confers distinct binding geometry in carbonic anhydrase active sites compared to phenyl-based scaffolds [1], CAS 392240-53-8 is a suitable procurement choice for laboratories investigating thiadiazole-containing zinc-binding pharmacophores. The adamantyl group provides a conserved hydrophobic anchor while the 4-ethoxybenzamide tail offers tunable interactions with the enzyme rim, facilitating rational probe design.

Physicochemical and ADME Benchmarking of Adamantyl-Thiadiazole Hybrids

The adamantyl-thiadiazole-4-ethoxybenzamide architecture combines three features known to influence drug-like properties: the lipophilic adamantane cage (predicted logP contribution), the H-bond-capable ethoxy oxygen, and the metabolically robust thiadiazole ring. Procurement for comparative ADME panels (logP, solubility, microsomal stability, permeability) alongside 4-methoxy, 4-methyl, and 4-chloro analogs enables data-driven selection of the optimal benzamide substituent for in vivo progression.

Quote Request

Request a Quote for N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.